3-(Difluoromethoxy)benzenesulfonyl chloride
Overview
Description
3-(Difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonyl chloride group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives .
Mode of Action
It is used as a reagent in the synthesis of phenoxypyridylpyrimidine derivatives, which are known to modulate the activity of inositol requiring enzyme 1 (IRE1) .
Biochemical Pathways
Given its role in the synthesis of phenoxypyridylpyrimidine derivatives, it may indirectly influence the pathways associated with ire1 .
Action Environment
Like all chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the preparation of phenoxypyridylpyrimidine derivatives as inositol requiring enzyme 1 (IRE1) activity modulators . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s reactivity is attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of specific genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular activities. The compound’s sulfonyl chloride group is highly reactive, allowing it to modify the structure and function of target biomolecules . This modification can alter the activity of enzymes and proteins, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature and conditions . Its reactivity may decrease over time due to hydrolysis or other degradation processes . Long-term exposure to the compound can lead to sustained changes in cellular activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects . At higher doses, it can cause significant toxic effects, including enzyme inhibition, cellular damage, and organ dysfunction . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects . It is essential to determine the optimal dosage to minimize toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s sulfonyl chloride group can modify the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations and flux through metabolic pathways . These interactions can impact cellular energy production, biosynthesis, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments and tissues . The compound’s distribution can affect its activity and function, as well as its potential toxicity and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Difluoromethoxy)benzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with difluoromethyl ether. The reaction typically occurs under controlled conditions to ensure safety and efficiency . The general reaction scheme is as follows:
C6H5SO2Cl+F2CH2O→F2CHOC6H4SO2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, often requiring a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Thiols: React to form sulfonothioates, typically under basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
3-(Difluoromethoxy)benzenesulfonyl chloride is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain transformations.
4-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but with the difluoromethoxy group in the para position, which can influence its reactivity and selectivity in reactions.
Uniqueness
3-(Difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of the difluoromethoxy group at the meta position, which can enhance its reactivity and provide distinct steric and electronic properties compared to its analogs .
Properties
IUPAC Name |
3-(difluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMJFRQQMGYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380820 | |
Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-38-8 | |
Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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